2-Butyl-4,6-dimethylphenol

Description

Contextualization within Substituted Phenolic Compounds

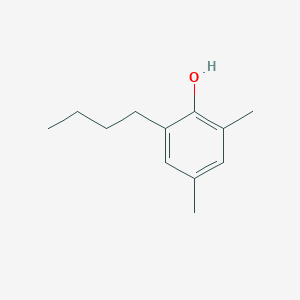

2-Butyl-4,6-dimethylphenol, also known as 6-tert-butyl-2,4-xylenol, is an organic compound classified as an alkylated phenol (B47542). wikipedia.orgbionity.com Its structure consists of a central phenol ring where the hydroxyl (-OH) group is flanked by a tertiary butyl group at the second position and two methyl groups at the fourth and sixth positions. This specific arrangement of alkyl groups on the phenolic backbone is crucial to its chemical properties and function.

Phenolic compounds such as this compound exhibit reactivity characteristic of weak organic acids, a trait derived from the hydroxyl group attached to the aromatic ring. chemicalbook.comechemi.com Unlike alcohols, the phenolic hydroxyl group imparts acidic properties, though they are significantly weaker than common carboxylic acids. echemi.com The compound is a colorless to light yellow liquid or white crystalline solid with a phenolic odor, depending on the ambient conditions. innospk.com It is generally insoluble in water. chemicalbook.comechemi.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| Melting Point | 21 to 23 °C (70 to 73 °F) wikipedia.org |

| Boiling Point | 248 to 249 °C (478 to 480 °F) wikipedia.org |

| Density | 0.917 g/cm³ innospk.com |

| Flash Point | 112 °C (234 °F) innospk.com |

| Water Solubility | Insoluble echemi.com |

Significance in Industrial and Synthetic Chemistry

The industrial importance of this compound stems primarily from its function as an antioxidant and stabilizer. wikipedia.orgbionity.com It is widely used to prevent gumming in fuels, including aviation fuels (avgas), jet fuels, and gasoline. wikipedia.orgchemicalbook.com Its antioxidant properties are particularly valuable for enhancing the stability of materials under high-temperature conditions. innospk.comaecochemical.com

In the polymer industry, it serves as a stabilizer against thermal degradation in plastics and as a polymerization inhibitor, notably for acrylic acid and methyl methacrylate (B99206) (MMA). innospk.comaecochemical.com This inhibitory action is crucial for maintaining the stability of monomers during production and storage. innospk.comaecochemical.com The compound is also utilized as an ultraviolet (UV) stabilizer. bionity.comchemicalbook.com

Beyond its role as a stabilizer, this compound is a key intermediate in organic synthesis. chemicalbook.comchemicalbook.com It is used in the preparation of other chemical products and serves as a vital intermediate in the synthesis of pharmaceuticals. innospk.comchemicalbook.com The synthesis of the compound itself is typically achieved through the alkylation of 2,4-xylenol with isobutylene (B52900), using a catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. wikipedia.orgchemicalbook.com This reaction also provides a method for separating 2,4-xylenol from 2,5-xylenol, as the resulting 2,4-dimethyl-6-tert-butylphenol is insoluble in a 10% sodium hydroxide (B78521) solution. wikipedia.org

Synthesis of this compound via Alkylation

| Parameter | Details |

|---|---|

| Reactants | 2,4-dimethylphenol (B51704), Isobutylene chemicalbook.com |

| Catalyst | p-toluenesulfonic acid chemicalbook.comprepchem.com |

| Solvent | Toluene (B28343) chemicalbook.comprepchem.com |

| Reaction Conditions | Heated to reflux, with continuous addition of isobutylene for 14 hours. chemicalbook.comprepchem.com |

| Purity (Post-distillation) | 97% chemicalbook.comprepchem.com |

| Yield | 86.6% chemicalbook.com |

Overview of Research Trajectories

Research involving this compound explores its diverse applications in biochemistry and organic synthesis. chemicalbook.com It is utilized as a useful compound in the field of proteomics research. chembk.comscbt.com In synthetic chemistry, it functions as a reagent for producing heterocyclic compounds and can also act as a catalyst in these reactions. chemicalbook.com Current research aims to fully elucidate its mechanisms of action, which are thought to involve the activation of various signaling pathways. chemicalbook.com Its ability to scavenge free radicals is a key property driving its use as an antioxidant and stabilizer in materials sensitive to ultraviolet light.

Structure

3D Structure

Properties

CAS No. |

6483-60-9 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-butyl-4,6-dimethylphenol |

InChI |

InChI=1S/C12H18O/c1-4-5-6-11-8-9(2)7-10(3)12(11)13/h7-8,13H,4-6H2,1-3H3 |

InChI Key |

UIXRDRQSWYSVNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=CC(=C1O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Industrial and Laboratory Synthesis Routes

Alkylation of 2,4-Dimethylphenol (B51704)

A prevalent method for synthesizing 2-butyl-4,6-dimethylphenol is the alkylation of 2,4-dimethylphenol. chemicalbook.com This process introduces a tert-butyl group to the phenol (B47542) ring.

This synthetic route utilizes isobutylene (B52900) as the alkylating agent in the presence of an acid catalyst. chemicalbook.com Common catalysts for this reaction include sulfuric acid and p-toluenesulfonic acid. chemicalbook.comgoogle.com The reaction involves the electrophilic substitution of the aromatic ring of 2,4-dimethylphenol by the tert-butyl carbocation generated from isobutylene under acidic conditions.

For instance, one documented laboratory-scale synthesis involves reacting 2,4-dimethylphenol with isobutylene in toluene (B28343), using p-toluenesulfonic acid as the catalyst. chemicalbook.comprepchem.com The mixture is heated to reflux, and isobutylene is continuously added over several hours. chemicalbook.comprepchem.com

Table 1: Example of Isobutylene Alkylation Reaction Components

| Reactant/Catalyst | Role |

|---|---|

| 2,4-Dimethylphenol | Starting Material |

| Isobutylene | Alkylating Agent |

| p-Toluenesulfonic Acid | Catalyst |

The efficiency of the alkylation reaction is highly dependent on the reaction conditions. Key parameters that are controlled to maximize the yield and purity of this compound include temperature, reaction time, and the choice of catalyst.

Industrial production methods often employ similar alkylation reactions, with a focus on optimizing conditions for large-scale, cost-effective, and efficient synthesis.

Table 2: Optimization Parameters and Outcomes

| Parameter | Condition | Result |

|---|---|---|

| Reaction Time | 14 hours | 72% initial purity |

Reductive Methylation Approaches

Alternative synthetic strategies involve reductive methylation, particularly from methylenebisphenols. researchgate.net

One such approach involves the reductive methylation of methylenebisphenols using methanol (B129727) in an alkaline medium. researchgate.net This process can lead to the formation of various methylated phenol derivatives. For instance, the reaction of 2-tert-butylphenol (B146161) with methanol in an alkaline medium in the presence of zinc oxide can initially form a mixture of calixarenes and methylenebisphenols. researchgate.net

Under elevated temperatures, the intermediate methylenebisphenols can undergo splitting to form 6-tert-butyl-2,4-dimethylphenol. researchgate.net The selective synthesis of 6-tert-butyl-2,4-dimethylphenol has been observed to proceed from 2,2'-methylenebis-(6-tert-butyl-4-methylphenol) in this reaction system. researchgate.net This indicates a pathway where the methylene (B1212753) bridge is reductively cleaved and methylation of the aromatic ring occurs.

Alternative Synthetic Strategies and Precursors

A primary route to synthesizing 2-tert-butyl-4,6-dimethylphenol (B43266) involves the alkylation of 2,4-xylenol with isobutylene. wikipedia.org This reaction is a common industrial method for producing alkylated phenols. wikipedia.org The starting material, 2,4-xylenol, can be sourced from coal tar or produced through various synthetic methods. wikipedia.org Isobutylene, a readily available petrochemical, serves as the alkylating agent. wikipedia.org The reaction introduces a tert-butyl group onto the phenol ring, yielding the desired product. wikipedia.org This method also provides a means to separate 2,4-xylenol from its isomer, 2,5-xylenol, as the resulting 2,4-dimethyl-6-tert-butylphenol is insoluble in a 10% sodium hydroxide (B78521) solution, while 2,5-dimethyl-6-tert-butylphenol is soluble. wikipedia.org

Alternative precursors for similar alkylated phenols include o-cresol (B1677501) and p-cresol. chemsrc.com The choice of precursor and alkylating agent allows for the synthesis of a variety of substituted phenols with different properties and applications.

In one documented synthesis, 2,4-dimethylphenol was reacted with isobutylene in the presence of p-toluenesulfonic acid as a catalyst. chemicalbook.comprepchem.com The reaction was carried out in toluene at reflux temperature, with isobutylene being added continuously over several hours. chemicalbook.comprepchem.com This process highlights the use of an acid catalyst to facilitate the alkylation reaction.

A summary of precursors for related alkylated phenols is presented below:

| Precursor | CAS Number |

| p-Cresol | 106-44-5 |

| o-Cresol | 95-48-7 |

| 2,4-Xylenol | 105-67-9 |

| 1-Chlorobutane | 72653-47-5 |

Table 1: Precursors for the Synthesis of Alkylated Phenols. chemsrc.com

Mechanistic Studies of Synthetic Reactions

Understanding the underlying mechanisms of the synthetic reactions is crucial for optimizing reaction conditions and improving product yields.

Electrophilic Aromatic Substitution Mechanisms in Alkylation

The alkylation of phenols, such as the synthesis of this compound from 2,4-xylenol, proceeds through an electrophilic aromatic substitution (EAS) mechanism. ucalgary.cabyjus.com The hydroxyl group of the phenol is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. ucalgary.cabritannica.com This activation is most pronounced at the ortho and para positions relative to the hydroxyl group. ucalgary.cabyjus.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (in this case, a carbocation derived from the alkylating agent). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com

In the context of phenol alkylation, the hydroxyl group's lone pairs of electrons participate in resonance, further stabilizing the arenium ion intermediate, particularly when the attack occurs at the ortho or para position. byjus.combritannica.com This directing effect is why the alkyl group is predominantly added to these positions. ucalgary.ca The reactivity of phenols towards EAS is so high that reactions can often be carried out under milder conditions compared to benzene (B151609). ucalgary.ca

Rearrangement Processes in Phenolic Synthesis

Rearrangement reactions are also significant in the synthesis of phenolic compounds. The Fries rearrangement, for instance, involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by Lewis acids like aluminum chloride (AlCl₃). organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction is ortho- and para-selective, and the product distribution can often be controlled by reaction conditions such as temperature. wikipedia.org

The mechanism of the Fries rearrangement is widely believed to involve the formation of an acylium carbocation intermediate. wikipedia.org The Lewis acid coordinates to the carbonyl oxygen of the ester, polarizing the bond between the acyl group and the phenolic oxygen. wikipedia.org This leads to the cleavage of this bond and the formation of the acylium ion, which then acts as an electrophile in a subsequent electrophilic aromatic substitution reaction with the aromatic ring. wikipedia.org

Another relevant rearrangement is the dienone-phenol rearrangement, where a 4,4-disubstituted cyclohexadienone can convert into a stable 3,4-disubstituted phenol in the presence of an acid. wikipedia.org The mechanism involves the migration of one of the substituents at the 4-position to an adjacent carbon, driven by the formation of a more stable carbocation intermediate. wikipedia.org

While not directly a synthesis of this compound, a process for producing 2,6-dimethylphenol (B121312) involves the rearrangement of a tertiary butyl group from 4-tert-butyl-2,6-dimethylphenol (B188804) to phenol in the presence of an acid catalyst. google.com This transalkylation reaction demonstrates the mobility of alkyl groups on a phenol ring under acidic conditions. google.com

Purification and Isolation Techniques for Synthetic Products

After synthesis, the desired product must be separated from unreacted starting materials, catalysts, and byproducts.

Distillation and Rectification Methodologies

Distillation is a common and effective method for purifying liquid products with different boiling points. In the synthesis of 2,4-dimethyl-6-tert-butylphenol, after the initial reaction and workup, the crude product, a dark brown liquid, can be purified by distillation to yield a clear, high-purity product. chemicalbook.comprepchem.com One documented procedure reported that distillation of the crude product, which was about 72% pure by gas chromatography (GC), afforded a product with 97% purity. chemicalbook.comprepchem.com

Rectification, or fractional distillation, is a more refined distillation technique that can separate components with close boiling points. This is particularly useful in the purification of alkylated phenols, where isomers and other closely related compounds may be present. elixirpublishers.com For instance, in the production of 2,6-dimethylphenol, rectification is used to separate it from the reaction mixture containing 4-tert-butylphenol, unreacted phenol, and other byproducts. google.com The process can be carried out in a Claisen's flask under reduced pressure to separate the target product from both lower and higher boiling point impurities. elixirpublishers.com

Chromatographic Separation in Synthesis Product Analysis

Chromatography is a powerful analytical technique for assessing the purity of synthetic products and for separating complex mixtures. Gas chromatography (GC) is frequently used to analyze the composition of the reaction mixture and the final product in the synthesis of alkylated phenols. chemicalbook.comprepchem.comgoogle.com In one example, GC analysis confirmed the purity of the synthesized 2,4-dimethyl-6-t-butylphenol to be approximately 97% after distillation. prepchem.com

GC coupled with mass spectrometry (GC-MS) is a particularly valuable tool for identifying and quantifying alkylated phenols. ntnu.noresearchgate.net This technique allows for the separation of different phenolic compounds based on their volatility and their subsequent identification based on their mass-to-charge ratio. ntnu.no Derivatization techniques, such as methylation or reaction with pentafluorobenzyl bromide (PFBBr), can be employed to improve the chromatographic properties of phenols for GC analysis. epa.gov

For preparative purposes, chromatographic methods can also be used to isolate pure compounds from a mixture. While not explicitly detailed for this compound in the provided context, chromatographic techniques are a standard approach for the purification of organic compounds in a laboratory setting.

Chemical Reactivity and Transformation Studies

Oxidative Transformations

The oxidation of 2-Butyl-4,6-dimethylphenol is a key aspect of its chemical profile, leading to the formation of various oxidized derivatives. This process is central to its role as an antioxidant in various industrial applications.

Formation of Quinones and Oxidized Derivatives

The oxidation of this compound can yield quinones and other oxidized products. For instance, the oxidation of similar hindered phenols, such as 2,6-di-t-butylphenol and 2,6-dimethylphenol (B121312), with peroxy radicals has been shown to produce dialkyl-p-benzoquinones and tetraalkyl diphenoquinones. cdnsciencepub.com The specific products formed are dependent on the oxidizing agents and reaction conditions used. In some cases, oxidation can lead to the formation of quinone methides, which are reactive intermediates. For example, the oxidation of 2,6-di-t-butyl-4-methylphenol (BHT), a structurally related compound, is known to produce quinone methide derivatives. acs.org

Radical Scavenging Mechanisms

The antioxidant activity of this compound is primarily due to its ability to scavenge free radicals. This process typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a radical species, thereby neutralizing it. This hydrogen atom transfer (HAT) mechanism is a common pathway for phenolic antioxidants. The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the adjacent alkyl groups. The presence of electron-donating alkyl groups on the phenol (B47542) ring enhances its ability to donate a hydrogen atom. nih.gov

Studies on related hindered phenols have provided insights into these mechanisms. For instance, the radical-scavenging activity of various 2- or 2,6-di-tert-butylphenols has been investigated, revealing a correlation between their cytotoxicity and inhibition rate constant, suggesting that radical reactions play a crucial role. nih.govresearchgate.net

Influence of Steric Hindrance on Oxidation Pathways

The steric hindrance provided by the tert-butyl group at the 2-position and the methyl group at the 6-position significantly influences the oxidation pathways of this compound. nih.gov This steric bulk can protect the phenolic hydroxyl group from direct attack, thereby slowing down the rate of oxidation and enhancing the stability of the compound. nih.gov

This steric hindrance can also direct the course of reactions. For example, it can favor the formation of certain oxidation products over others. In some cases, steric hindrance may limit the accessibility of the hydroxyl group, potentially reducing its efficacy compared to less hindered phenols. However, this same steric effect is crucial for stabilizing the phenoxy radical formed during the radical scavenging process, which is key to its antioxidant function. nih.gov The steric environment around the hydroxyl group can also influence the rearrangement of phenoxy radicals. acs.org

Reduction Reactions to Hydroquinones

Phenolic compounds like this compound can be reduced to their corresponding hydroquinones. This transformation involves the conversion of the phenolic hydroxyl group. While specific studies on the reduction of this compound to its hydroquinone (B1673460) are not detailed in the provided results, the general reactivity pattern for phenols suggests this possibility. For instance, various tri-tert-alkylated phenols can be oxidized to form p-benzoquinones, which can then be subsequently reduced to yield the corresponding hydroquinones. google.comgoogleapis.com Common reducing agents for such transformations include sodium borohydride.

Electrophilic Aromatic Substitution Reactivity

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The hydroxyl and alkyl groups attached to the ring are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com They are also ortho- and para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

Regioselectivity and Positional Isomerism in Substitution Reactions

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the directing effects of the existing substituents: the hydroxyl group, the tert-butyl group, and the two methyl groups. The hydroxyl group is a strong activating and ortho, para-directing group. The alkyl groups (tert-butyl and methyl) are also activating and ortho, para-directing. libretexts.org

In the case of this compound, the positions ortho and para to the powerful hydroxyl directing group are at C6, C2, and C4. However, these positions are already substituted. The remaining unsubstituted position is C5 (meta to the hydroxyl group). Electrophilic substitution at this position would be less favored due to the directing effects of the hydroxyl and alkyl groups.

However, nitration of similarly substituted phenols can occur. For example, the nitration of 2,6-di-tert-butylphenol (B90309) in a continuous flow reactor with nitric acid resulted in the formation of 4-nitro-2,6-di-tert-butylphenol with high selectivity. rsc.org This indicates that under certain conditions, substitution can occur at the para position. The nitration of 2,4-dimethylphenol (B51704) has been shown to produce a mixture of isomers, with the formation of 6-nitrophenol being a significant outcome. cdnsciencepub.com The regioselectivity is influenced by factors such as the nitrating agent, solvent, and reaction temperature. researchgate.net

The steric bulk of the tert-butyl group can also play a role in directing the incoming electrophile, potentially favoring substitution at less sterically hindered positions. The interplay of electronic and steric effects determines the final distribution of positional isomers. rsc.org

Acid-Base Chemistry and Incompatibility Profiles

Similar to other phenols, this compound acts as a weak organic acid. chemicalbook.comnoaa.govnih.govechemi.com The hydroxyl group can donate a proton, but to a much lesser extent than common carboxylic acids. chemicalbook.comnoaa.govnih.gov For comparison, the pKa of phenol is approximately 9.88 to 10. chemicalbook.comnoaa.govnih.govechemi.com The presence of electron-donating alkyl groups on the ring of this compound is expected to decrease its acidity slightly compared to unsubstituted phenol.

Heat is generated from the acid-base reaction between phenols and bases. chemicalbook.comnoaa.govnih.govechemi.com This exothermic reaction can be significant enough to initiate polymerization in susceptible organic compounds. chemicalbook.comnoaa.gov

The reactivity of this compound is marked by its incompatibility with several classes of reagents, particularly strong oxidizing and reducing agents. fishersci.sefishersci.com

Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous, potentially explosive reactions. scbt.com The phenol moiety is susceptible to oxidation, which can result in the formation of quinones or other oxidized derivatives.

Strong Reducing Agents: this compound is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides. chemicalbook.comnoaa.govscbt.comnih.govechemi.comchemicalbook.com The reaction with these agents can be hazardous as it often generates flammable hydrogen (H₂) gas. chemicalbook.comnoaa.govnih.govechemi.comechemi.com The heat produced during this reaction may be sufficient to ignite the evolved hydrogen gas. chemicalbook.comnoaa.govnih.govechemi.comechemi.com

Table 1: Incompatibility Profile of this compound

| Incompatible Agent Class | Reactant Examples | Potential Products/Hazards | Citations |

| Bases | Sodium Hydroxide (B78521) | Phenoxide Salts, Heat Generation | chemicalbook.comnoaa.govnih.govechemi.com |

| Strong Oxidizing Agents | Nitric Acid, Peroxides | Quinones, Other Oxidation Products; Potential for Explosion | scbt.comfishersci.se |

| Strong Reducing Agents | Alkali Metals, Hydrides, Nitrides | Hydrogen (H₂) Gas, Metal Phenoxides; Fire Hazard | chemicalbook.comnoaa.govscbt.comnih.govechemi.com |

Polymerization Inhibition Mechanisms

This compound is widely utilized as a polymerization inhibitor, particularly in the production of acrylic acid and methyl methacrylate (B99206). innospk.comchemicalbook.comchemscene.com Its effectiveness stems from its properties as a potent antioxidant. chemicalbook.cominnospk.com

The primary mechanism of polymerization inhibition involves scavenging free radicals. During the initiation phase of polymerization, highly reactive free radicals are generated. This compound can donate the hydrogen atom from its phenolic hydroxyl group to these radicals. This process neutralizes the initial radical, and the phenol itself is converted into a stable phenoxyl radical.

The steric hindrance provided by the tert-butyl group at the ortho position and the methyl groups enhances the stability of this resulting phenoxyl radical. This stability prevents the phenoxyl radical from initiating new polymerization chains, effectively terminating the chain reaction. This radical-scavenging activity is crucial for preventing the unwanted polymerization of monomers during transport, storage, and certain manufacturing processes. Studies investigating the cytotoxicity of various phenols have used the induction period method for methacrylate polymerization to determine the inhibition rate constant (k_inh), providing a quantitative measure of their radical-scavenging activity. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-tert-butyl-4,6-dimethylphenol (B43266), offering insights into its atomic connectivity and spatial arrangement.

Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of 2-tert-butyl-4,6-dimethylphenol. In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. The hydroxyl (-OH) proton's resonance is typically observed as a singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic protons appear as distinct signals in the aromatic region of the spectrum, while the protons of the methyl and tert-butyl groups have characteristic upfield shifts. stackexchange.com

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. chemicalbook.com The spectrum for 2-tert-butyl-4,6-dimethylphenol shows distinct signals for the carbon atoms of the tert-butyl group, the two methyl groups, the hydroxyl-bearing aromatic carbon, and the other aromatic carbons. chemicalbook.com

Table 1: Representative NMR Data for 2-tert-butyl-4,6-dimethylphenol

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Hydroxyl (-OH) | ~5.0 | Singlet |

| ¹H | Aromatic (Ar-H) | ~6.7 - 7.0 | Singlet(s) |

| ¹H | Methyl (-CH₃) | ~2.2 | Singlet |

| ¹H | tert-Butyl (-C(CH₃)₃) | ~1.4 | Singlet |

| ¹³C | Aromatic (C-OH) | ~150-155 | Singlet |

| ¹³C | Aromatic (C-H, C-Alkyl) | ~120-140 | Singlet |

| ¹³C | tert-Butyl (quaternary C) | ~34 | Singlet |

| ¹³C | tert-Butyl (-CH₃) | ~30 | Singlet |

| ¹³C | Methyl (-CH₃) | ~15-21 | Singlet |

Note: Specific chemical shifts can vary based on the solvent and experimental conditions. Data is representative and compiled from general principles and data for hindered phenols. stackexchange.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are critical for identifying the specific functional groups present in 2-tert-butyl-4,6-dimethylphenol.

The IR spectrum of 2-tert-butyl-4,6-dimethylphenol displays characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.comthermofisher.com A prominent, broad band in the region of 3400-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the alkyl (tert-butyl and methyl) and aromatic groups typically appear between 2850 and 3100 cm⁻¹. Bending vibrations for the tert-butyl group can also be observed. The C-O stretching vibration of the phenol (B47542) gives rise to a strong band around 1250 cm⁻¹, and absorptions corresponding to the C=C stretching of the aromatic ring are found in the 1450-1600 cm⁻¹ region.

Table 2: Key IR Vibrational Frequencies for 2-tert-butyl-4,6-dimethylphenol

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic Hydroxyl | ~3400 - 3600 |

| C-H Stretch (sp³) | Alkyl (tert-Butyl, Methyl) | ~2850 - 3000 |

| C-H Stretch (sp²) | Aromatic | ~3000 - 3100 |

| C=C Stretch | Aromatic Ring | ~1450 - 1600 |

| C-O Stretch | Phenol | ~1250 |

| C-H Bend | tert-Butyl | ~1360 |

Note: Data is compiled from available spectra and general spectroscopic correlations. chemicalbook.com

Mass Spectrometry (MS) for Elucidation and Adduct Characterization

Mass spectrometry is a powerful technique for determining the molecular weight of 2-tert-butyl-4,6-dimethylphenol and for studying its fragmentation patterns, which aids in structural confirmation and adduct characterization.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the identification and quantification of 2-tert-butyl-4,6-dimethylphenol in various mixtures. oiv.intoiv.intfloridadep.gov In this technique, the compound is first separated from other components in a sample by the gas chromatograph based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized.

Research indicates that sterically hindered phenols like 2-tert-butyl-4,6-dimethylphenol exhibit unique ionization behavior. researchgate.net Unlike less hindered phenols that are typically protonated in chemical ionization (CI), this compound tends to favor ionization through electron abstraction, yielding a prominent molecular radical cation (M⁺•). researchgate.net The mass spectrum also shows characteristic fragment ions, such as those resulting from the loss of a methyl radical ([M-15]⁺). researchgate.net These specific ions are used for unambiguous identification. For quantitative analysis, specific ions are monitored, and their signal intensity is compared against that of an internal standard. oiv.intfloridadep.gov This method has been applied to determine the concentration of this compound in samples like wine. oiv.intoiv.int

Table 3: GC-MS Data for 2-tert-butyl-4,6-dimethylphenol

| Parameter | Description |

| Molecular Weight | 178.27 g/mol nist.gov |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Characteristic Ions (m/z) | 178 (M⁺•) : Molecular ion 163 ([M-15]⁺) : Loss of a methyl group (-CH₃) |

| Quantification Principle | Monitoring characteristic ions and comparing their abundance to a known concentration of an internal standard. oiv.int |

Note: Characteristic ions are based on typical fragmentation patterns for alkylphenols. oiv.intresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Adduct Mapping

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in complex mixtures. In the context of 2-Butyl-4,6-dimethylphenol, which is often used as an antioxidant, LC-MS/MS can be employed to map adducts formed during its reaction with other molecules. While specific studies detailing the LC-MS/MS adduct mapping of this compound are not prevalent in the public domain, the methodology is widely applied to similar phenolic compounds.

The process involves separating the reaction mixture using liquid chromatography, followed by tandem mass spectrometry to identify the products. This would allow for the characterization of how this compound interacts with and neutralizes radicals, providing a deeper understanding of its antioxidant mechanism. The technique is also valuable in identifying by-products and impurities in commercial preparations of the compound.

Ionization and Fragmentation Pathways in Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and structure of this compound through its ionization and subsequent fragmentation. While detailed fragmentation studies specifically for this compound are not widely published, general principles of mass spectrometry of phenols can be applied.

Upon electron impact ionization, the molecule is expected to form a molecular ion. The fragmentation pathways would likely involve the cleavage of the butyl group and methyl groups from the phenol ring. The stability of the resulting fragments can provide information about the structure of the parent molecule. Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing such compounds. google.com

Interactive Table: Predicted Mass Spectrometry Fragments of this compound

| Fragment | Predicted m/z | Structure |

| Molecular Ion | 178 | [C12H18O]+ |

| Loss of butyl group | 121 | [C8H9O]+ |

| Loss of methyl group | 163 | [C11H15O]+ |

Note: The m/z values are predicted based on the chemical structure and common fragmentation patterns of similar phenolic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of UV or visible radiation by a substance. It can be a valuable tool for studying the kinetics of reactions involving this compound, particularly its antioxidant activity.

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C12H18O), the theoretical elemental composition is:

Carbon (C): 80.85%

Hydrogen (H): 10.18%

Oxygen (O): 8.97%

Experimental data from elemental analysis can be used to confirm the identity and assess the purity of a synthesized or commercial sample of the compound. For example, a patent document mentions elemental analysis for a related phenolic antioxidant, showing calculated and found percentages for carbon, hydrogen, chlorine, and phosphorus. i.moscow Another patent provides elemental analysis data for a different but structurally related compound, reporting found percentages of carbon, hydrogen, and sulfur. epo.orgepo.org

Purity assessment can also be carried out using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods can separate this compound from any impurities or by-products, allowing for their identification and quantification. Gel permeation chromatography (GPC) has also been mentioned in the context of characterizing polymers where related phenolic compounds are used. googleapis.comgoogle.com

Interactive Table: Theoretical vs. Sample Elemental Analysis Data

| Element | Theoretical % | Sample 1 (Hypothetical) % | Sample 2 (Hypothetical) % |

| Carbon | 80.85% | 80.75% | 79.90% |

| Hydrogen | 10.18% | 10.15% | 10.05% |

| Oxygen | 8.97% | 9.10% | 10.05% |

Note: Sample data is hypothetical and for illustrative purposes only. Actual results would be obtained from experimental analysis.

Computational and Theoretical Chemistry Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. nih.gov These models are valuable for predicting the properties of new or untested compounds and for understanding the structural features that are important for a particular activity. nih.gov

QSAR models have been developed for various classes of phenolic compounds to predict their toxicity and other biological activities. scholarsresearchlibrary.comresearchgate.netresearchgate.net These models typically involve the following steps: creating a dataset of compounds with known activities, calculating a set of molecular descriptors for each compound, selecting the most relevant descriptors, and then using statistical methods to build and validate a predictive model. nih.gov

For phenol (B47542) derivatives, QSAR studies have employed methods like Multiple Linear Regression (MLR), non-linear regression, and artificial neural networks to model their toxicity. scholarsresearchlibrary.comresearchgate.net The predictive power of these models is assessed through internal and external validation techniques. scholarsresearchlibrary.com Such models can serve as valuable tools for assessing the environmental risk of phenolic compounds. researchgate.net

A key aspect of QSAR is the identification of molecular descriptors that correlate with the functional properties of interest. For phenolic compounds, a wide range of descriptors have been investigated, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Electronic descriptors: These include properties like HOMO and LUMO energies, dipole moment, and partial charges, often calculated using quantum chemical methods. researchgate.net

Physicochemical descriptors: A prominent example is the n-octanol/water partition coefficient (logP or logKow), which is a measure of the compound's hydrophobicity. nih.govajrconline.org

Studies have shown that for phenolic compounds, descriptors related to hydrophobicity (logKow) and electronic properties are often important for predicting their biological activity. ajrconline.org For example, a QSAR study on the toxicity of phenols to Tetrahymena pyriformis identified the n-octanol/water partition coefficient and an atom-centered fragment descriptor as significant variables. nih.gov The correlation of these structural descriptors with functional properties provides insights into the mechanisms by which these compounds exert their effects. researchgate.net

Table 3: Common Descriptors Used in QSAR Studies of Phenols

| Descriptor Type | Examples | Relevance |

| Physicochemical | n-Octanol/water partition coefficient (logKow) | Relates to the compound's ability to cross biological membranes. ajrconline.org |

| Electronic | HOMO/LUMO energies, Dipole moment | Reflect the molecule's reactivity and interaction with biological targets. researchgate.net |

| Topological | Molecular complexity, Valence path cluster | Describe the size and branching of the molecule. researchgate.net |

| Geometrical | 3D-MoRSE descriptors, WHIM descriptors | Capture the three-dimensional shape of the molecule. nih.gov |

Molecular Dynamics and Docking Simulations

Prediction of Binding Sites and Interactions with Macromolecules (e.g., Proteins)

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding the interactions between small molecules, such as 2-butyl-4,6-dimethylphenol, and macromolecules like proteins.

While specific molecular dynamics and docking studies for this compound are not extensively detailed in the provided search results, the principles of these simulations can be applied. For instance, studies on similar phenolic compounds, such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol (B90309), have utilized molecular docking to investigate their binding affinity with proteins like N-acetylglutamate kinase (NAGK) and secreted phosphoprotein 1 (SPP1), which are implicated in rheumatoid arthritis. grafiati.com These studies predict binding affinities in the range of -6.12 to -7.17 kcal/mol, suggesting favorable interactions. grafiati.com

The binding of small molecules like this compound to proteins is influenced by various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. The hydroxyl group of the phenol can act as a hydrogen bond donor, while the butyl and methyl groups contribute to hydrophobic interactions within the binding pocket of a protein. The steric hindrance created by the tert-butyl and methyl groups at positions 2, 4, and 6 can influence the compound's reactivity and how it fits into a protein's binding site.

In the context of general anesthetics, which include phenolic compounds like propofol (B549288) (2,6-diisopropylphenol), docking studies have been used to predict binding sites in proteins such as the pentameric ligand-gated ion channel (GLIC). nih.gov These studies have shown that the predicted binding affinities can correlate significantly with experimentally determined effective concentrations (EC50s). nih.gov Such computational approaches could similarly be employed to identify potential protein targets and binding modes for this compound.

Table 1: Predicted Binding Affinities of Similar Phenolic Compounds with Target Proteins

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 2,4-Di-tert-butylphenol | NAGK | -7.17 |

| 2,4-Di-tert-butylphenol | SPP1 | -6.12 |

| 2,6-Di-tert-butylphenol | NAGK | Not Specified |

| 2,6-Di-tert-butylphenol | SPP1 | Not Specified |

Data sourced from in silico molecular docking studies. grafiati.com

Kinetic and Mechanistic Studies

Identification of Transition States and Reaction Pathways

Kinetic and mechanistic studies are crucial for understanding the chemical reactivity of this compound. The reaction pathways of this compound are influenced by its structure, particularly the presence of the phenolic hydroxyl group and the alkyl substituents on the aromatic ring.

One important reaction pathway for hindered phenols like this compound is oxidation. This can lead to the formation of a quinone methide intermediate through dehydration. This reactive intermediate can then undergo further reactions, including covalent binding to nucleophilic residues in proteins. Kinetic studies, often employing techniques like UV-Vis spectroscopy or stopped-flow methods, can monitor the rates of such reactions under various conditions to elucidate the reaction mechanism.

In the context of catalytic upgrading of bio-oils, 2-tert-butyl-4-methylphenol (B42202) has been identified as a non-primary product in the conversion of anisole (B1667542) on a sulfided CoMo/Al2O3 catalyst. escholarship.org The reaction network involves demethylation, deoxygenation, and transalkylation reactions. escholarship.org While this compound was not a direct product in this specific study, the underlying reaction pathways for substituted phenols provide insights into its potential transformations under similar catalytic conditions.

The reaction of 4-tert-butyl-2,6-dimethylphenol (B188804) with phenol in the presence of an acidic catalyst demonstrates the rearrangement of the tertiary butyl group. google.com This highlights the potential for intramolecular rearrangements as a significant reaction pathway for alkylated phenols.

Deuterium (B1214612) Isotope Effect Analysis in Reaction Kinetics

The deuterium isotope effect (DIE) is a valuable tool for investigating reaction mechanisms, particularly for identifying rate-determining steps that involve the cleavage of a bond to hydrogen. By replacing a hydrogen atom with its heavier isotope, deuterium, a change in the reaction rate can be observed if the bond to that hydrogen is broken in the rate-determining step.

For phenolic antioxidants, the primary antioxidant activity involves the abstraction of the phenolic hydrogen atom by a radical species. A significant primary deuterium isotope effect (kH/kD > 1) is expected for this process. Indeed, studies on the inhibition of autoxidation by 2,6-di-tert-butyl-4-methylphenol have shown a large deuterium isotope effect, with kH/kD values around 10. researchgate.net This confirms that the abstraction of the phenolic hydrogen is the rate-controlling step in the antioxidant action of this hindered phenol. researchgate.net

In the context of the cationic polymerization of isobutene, where phenols can act as coinitiators, a deuterium isotope effect on the rate of polymerization indicates that the initiation step, involving proton transfer from the phenol to the monomer, is slow. cdnsciencepub.com

While direct deuterium isotope effect studies on this compound were not found in the search results, the principles derived from studies on structurally similar hindered phenols are directly applicable. Such an analysis for this compound would involve synthesizing the deuterated analogue with the hydroxyl proton replaced by deuterium and comparing its reaction kinetics to the non-deuterated compound in reactions where the cleavage of the O-H bond is suspected to be rate-limiting. This can be analyzed using techniques like NMR spectroscopy to determine the ratio of deuterated and non-deuterated products. nih.gov

Table 2: Deuterium Isotope Effects (kH/kD) for Structurally Similar Phenols

| Phenolic Compound | Reaction | kH/kD |

| 2,6-Di-tert-butyl-4-methylphenol | Inhibition of tetralin autoxidation | ~10 |

| 2,6-Di-tert-butyl-4-methylphenol | Reaction with t-butoxy radicals | ~6.4 |

Data illustrates the significant kinetic isotope effect observed in reactions involving the abstraction of the phenolic hydrogen. researchgate.net

Stereochemical Analysis and Solvent Influence

The stereochemistry of a molecule can significantly impact its chemical and biological properties. For this compound, the tert-butyl group at the 2-position and the methyl groups at the 4- and 6-positions create a specific steric environment around the phenolic hydroxyl group. This steric hindrance is a key feature of hindered phenols and influences their reactivity.

The bulky substituents can restrict the rotation of the hydroxyl group and influence its acidity and hydrogen bonding capabilities. This steric hindrance can also direct the course of reactions, for example, by favoring certain reaction sites over others.

The solvent in which a reaction is carried out can have a profound effect on the reaction rate and mechanism. For phenolic compounds, the solvent can influence the acidity of the phenolic proton and its availability for reaction through hydrogen bonding interactions. researchgate.net In the oxidation of styrene (B11656) inhibited by phenolic antioxidants, the solvent effect is attributed to hydrogen bonding between the phenolic hydroxyl group and the solvent. researchgate.net The magnitude of this interaction depends on the acidity of the phenol and the degree of steric protection of the hydroxyl group by ortho-alkyl substituents. researchgate.net

For this compound, polar solvents capable of hydrogen bonding would be expected to solvate the hydroxyl group, potentially affecting its reactivity in processes like hydrogen atom transfer. Conversely, non-polar solvents would have a lesser effect on the hydroxyl group, allowing its intrinsic reactivity to be more dominant. The choice of solvent can therefore be used to modulate the reactivity of this compound in various chemical processes.

Diverse Chemical and Industrial Applications

Antioxidant Mechanisms in Fuel and Lubricant Systems

In fuel and lubricant systems, 2-Butyl-4,6-dimethylphenol serves as a primary antioxidant, crucial for maintaining stability, performance, and longevity. Its principal function is to inhibit the auto-oxidation chain reactions that degrade hydrocarbons when exposed to oxygen, heat, and metal catalysts.

As a hindered phenol (B47542), the compound's efficacy stems from the hydroxyl (-OH) group on its benzene (B151609) ring. This group can donate a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), which are key intermediates in the oxidation process. totalenergies.comuctm.edunih.gov This donation converts the peroxy radical into a more stable hydroperoxide (ROOH) and transforms the phenol into a phenoxy radical. The bulky butyl and methyl groups on the phenol ring provide steric hindrance, which makes the resulting phenoxy radical exceptionally stable and unreactive, thus preventing it from initiating new oxidation chains. totalenergies.comvinatiorganics.com This radical-scavenging mechanism effectively terminates the chain reaction, preventing the degradation of the fuel or lubricant base stock. totalenergies.commdpi.com

| Feature | Mechanism of Action |

| Active Site | Phenolic Hydroxyl (-OH) Group |

| Primary Function | Hydrogen Atom Donation |

| Target Species | Peroxy Radicals (ROO•) |

| Reaction | ROO• + ArOH → ROOH + ArO• |

| Outcome | Termination of Oxidation Chain Reaction |

| Role of Substituents | Bulky alkyl groups (butyl, methyl) stabilize the resulting phenoxy radical (ArO•), preventing it from propagating new chains. |

One of the primary applications of this compound is as an antioxidant in fuels to prevent the formation of gum. chemicalbook.comchemeurope.comwikipedia.org Fuel degradation is an oxidative process where unstable components, such as olefins and dienes, react with oxygen to form soluble and insoluble gums. totalenergies.com This process is accelerated by heat, light, and the presence of metal ions.

The accumulation of these gummy deposits can lead to significant operational issues, including clogged fuel injectors, fouled carburetors, and sticking intake valves. totalenergies.comrxchemicals.com By interrupting the free-radical chain reactions that lead to polymerization and gum formation, this compound ensures the fuel remains stable and clean throughout storage and use. totalenergies.comgoogle.comgoogle.com Its role is preventative; it must be added early in the refinery process before the oxidation chain reactions begin, as it cannot reverse gum that has already formed. rxchemicals.com

The stability of hydrocarbon fuels, particularly those used in demanding applications like aviation, is critical for safety and performance. This compound is utilized as a stabilizer in aviation fuels (avgas), jet fuels, and gasoline. chemicalbook.comchemeurope.comwikipedia.orgnrel.gov In these applications, it functions as a radical scavenger to inhibit auto-oxidation, which can degrade fuel quality during long-term storage or under thermal stress. researchgate.net

Antioxidant additives with phenolic structures are among the most common types used in aviation jet fuels to prevent the formation of peroxides and other degradation products. researchgate.net The presence of such stabilizers is regulated by industry standards to ensure fuel integrity. researchgate.net By neutralizing free radicals, this compound helps maintain the fuel's chemical properties, preventing issues like increased acidity and the formation of particulates that can interfere with fuel systems. totalenergies.com

In lubricant formulations, this compound functions as a high-temperature antioxidant, protecting the base oil from thermal and oxidative breakdown. mdpi.comnih.gov Lubricating oils are subjected to extreme conditions, including high temperatures and aeration, which promote oxidation. This degradation leads to increased oil viscosity, sludge and varnish formation, and the depletion of other performance additives.

The antioxidant mechanism in lubricants is similar to that in fuels. At temperatures of 120°C and above, the hindered phenol donates its hydrogen atom to reactive peroxy (ROO•) and alkoxy (RO•) radicals, terminating the oxidation cycle. mdpi.com This action preserves the physical and chemical properties of the lubricant, extending its service life and protecting engine or machinery components from wear and corrosion. mdpi.com Phenolic antioxidants like this compound are often used in combination with other antioxidants, such as aromatic amines, to create a synergistic effect that provides enhanced protection across a wider range of operating conditions. youtube.com

Polymer Stabilization and Polymerization Inhibition

Beyond its role in fuels and lubricants, this compound is a key additive in the plastics and polymer industry. It serves a dual purpose: inhibiting the premature and uncontrolled polymerization of monomers and protecting finished polymers from thermal and UV degradation.

During the manufacturing and purification of acrylic monomers, unintended polymerization is a significant issue that can cause fouling of processing equipment and render the product unusable. epo.orggoogleapis.com Phenolic compounds are a class of inhibitors used to stabilize these highly reactive monomers. This compound (also known by the trade name Topanol A) is specifically cited as a polymerization inhibitor for acrylic acid, often used in combination with other stabilizers like hydroquinone (B1673460) (HQ) or N-oxyl derivatives for enhanced effectiveness. google.com

Phenolic inhibitors typically require the presence of oxygen to function effectively in acrylic monomers. chemicalbook.comsemanticscholar.org The mechanism involves the reaction of oxygen with initiating radicals to form peroxy radicals, which are then intercepted by the phenolic inhibitor. chemicalbook.com This process terminates the polymerization chain, allowing for the safe distillation, storage, and transport of the monomer. chemicalbook.comgoogleapis.com

Polymers are susceptible to degradation from exposure to heat and ultraviolet (UV) radiation, which can cause discoloration, embrittlement, and a loss of mechanical strength. vinatiorganics.comdishengchemchina.com this compound is used as a primary antioxidant and UV stabilizer to protect a wide range of polymers during high-temperature processing and throughout their service life. wikipedia.orgvinatiorganics.com

Its stabilizing action involves scavenging free radicals that are generated within the polymer matrix by heat or UV light. vinatiorganics.compartinchem.com By neutralizing these radicals, it halts the degradative chain reactions. vinatiorganics.compartinchem.com While not a UV absorber itself, it effectively quenches UV-induced free radicals, preventing photo-oxidation that leads to surface cracking and fading. chemeurope.comvinatiorganics.com For comprehensive protection, hindered phenols are often formulated in synergistic blends with other stabilizers, such as phosphites (which decompose hydroperoxides) and Hindered Amine Light Stabilizers (HALS), which are particularly effective against UV-induced degradation. partinchem.comamfine.com

| Application Area | Specific Role | Key Research Findings |

| Polymer Processing | Processing Stabilizer | Minimizes changes in melt viscosity and reduces discoloration during high-temperature manufacturing. amfine.com |

| Long-Term Use | Thermal Stabilizer | Hinders degradation pathways triggered by heat, extending the polymer's structural integrity and performance. vinatiorganics.com |

| Outdoor Applications | UV Stabilizer | Counteracts photo-oxidation by quenching UV-induced free radicals, preserving the polymer's appearance and properties. wikipedia.orgvinatiorganics.com |

| Synergistic Blends | Primary Antioxidant | Often combined with secondary antioxidants (phosphites, thioethers) and HALS for superior overall stability. partinchem.comamfine.com |

Use in Polyethylene (B3416737) and Polyamide Stabilization

Sterically hindered phenols are a critical class of antioxidants used to protect polymers from degradation during processing and end-use. This compound, also known by names such as 2,4-Dimethyl-6-tert-butylphenol, is utilized in the stabilization of polyethylene. google.com These antioxidants function by interrupting free-radical oxidation pathways, which can cause a decrease in molecular weight and a loss of mechanical properties in the polymer. chemblink.com The effectiveness of hindered phenols in polyethylene is well-documented, where they contribute to maintaining melt flow stability and preventing discoloration, thus ensuring the longevity and performance of the final product. google.com The bulky tert-butyl group adjacent to the hydroxyl group enhances the stability of the phenoxyl radical formed after donating a hydrogen atom to a reactive radical, preventing it from initiating further degradation reactions. chemblink.com

While phenolic antioxidants are generally employed in the stabilization of polyamides to counteract thermal oxidation and hydrolysis, which can lead to yellowing and embrittlement, specific research data detailing the performance of this compound in polyamides is not as prevalent in publicly available literature. safic-alcan.comresearchgate.net The stabilization of polyamides is a complex field, often requiring customized additive packages that can include a variety of antioxidants, heat stabilizers, and processing aids to meet the demanding requirements of applications in automotive, electronics, and industrial sectors. safic-alcan.comspecialchem.com

| Compound Name | Polymer Application | Primary Function |

|---|---|---|

| 2,4-Dimethyl-6-tert-butylphenol | Polyethylene | Antioxidant, Color Stabilizer |

| 2,6-di-t-butyl-4-methylphenol (BHT) | Polyolefins, Rubber | Antioxidant |

| Octadecyl 3,5-di-t-butyl-4-hydroxyhydrocinnamate | Polyethylene | Antioxidant |

Applications as a Rubber Processing Agent

As a member of the bisphenolic antioxidant class, it effectively interrupts the free-radical chain reactions responsible for this degradation. chemblink.com Its primary function is as a radical scavenger, donating a hydrogen atom to neutralize reactive radicals and forming a stable phenoxyl radical that does not propagate further chain reactions. chemblink.com This characteristic is particularly valuable for stabilizing synthetic rubbers and elastomers that are sensitive to thermal degradation during high-temperature processes like extrusion and molding. chemblink.comatamanchemicals.com

| Trade Name/Synonym | Industry | Function |

|---|---|---|

| Antioxidant 30 | Rubber, Plastics | Antioxidant |

| Topanol A | Fuels, Lubricants | Antioxidant, UV Stabilizer |

| Antioxidant TBX | Plastics, Rubber, Oils | Antioxidant |

| 6-tert-Butyl-2,4-xylenol | Chemical Synthesis | Intermediate |

Role as a Chemical Reagent and Catalyst in Organic Synthesis

Beyond its role as a stabilizer, this compound is a valuable molecule in the field of organic chemistry.

Facilitation of Heterocyclic Compound Production

Research has shown that 2-tert-Butyl-4,6-dimethylphenol (B43266) serves as a reagent and potentially as a catalyst in organic synthesis, specifically aiding in the production of heterocyclic compounds. chemicalbook.com Heterocyclic compounds are crucial structural motifs in many pharmaceuticals, agrochemicals, and materials. While the precise mechanism of its action is not fully elucidated, it is believed to participate in activating various signaling pathways or acting as a precursor in multi-step syntheses leading to these complex ring structures. chemicalbook.com Its phenolic structure allows it to engage in reactions typical of weak organic acids, which can be instrumental in catalyzing certain synthetic transformations. nih.govchemicalbook.com

Intermediate in Synthesis of Other Bioactive Molecules

The compound is recognized as an important intermediate in the synthesis of other molecules, including pharmaceuticals and other antioxidants or UV stabilizers. chemicalbook.comscienoc.com Its chemical structure provides a versatile scaffold that can be modified to create more complex molecules with desired biological or chemical properties. For instance, the phenolic hydroxyl group and the alkyl-substituted aromatic ring can undergo various chemical transformations. This utility makes it a key starting material in the development of new high-performance antioxidants, such as those designed for high-temperature applications like aviation fuels, and as a polymerization inhibitor for acrylic acid. chemicalbook.comscienoc.com The synthesis of 2,6-dimethylphenol (B121312), a monomer for polyphenylene oxide resins, can involve intermediates derived from similar substituted phenols, highlighting the role of this class of compounds as building blocks in polymer chemistry. google.com

Application in Proteomics Research

The unique properties of phenolic compounds are also being leveraged in the advanced scientific field of proteomics.

Use as a Phenol for Covalent Adduct Formation

2-tert-Butyl-4,6-dimethylphenol has been identified as a useful phenol for proteomics research. scbt.com In chemical proteomics, phenols can be used as probes for activity-based protein profiling (ABPP) and for proximity labeling techniques. rsc.org These methods aim to map protein interactions and functional states within their native biological environment. youtube.com

The general principle involves the enzymatic generation of highly reactive phenoxyl radicals from phenol derivatives. nih.gov These radicals can then form covalent bonds with electron-rich amino acid residues, such as tyrosine, on nearby proteins. nih.gov This covalent labeling, or adduct formation, allows for the subsequent identification and quantification of the labeled proteins using mass spectrometry. nih.gov This approach helps researchers to understand protein localization, identify protein-protein interactions, and discover new drug targets. rsc.orgnih.gov While specific studies extensively detailing the application of this compound in this context require deeper investigation, its classification as a tool for proteomics research points to its potential in the development of novel chemical probes for studying the proteome. scbt.com

Environmental Chemistry and Fate

Degradation Pathways

The breakdown of 2-Butyl-4,6-dimethylphenol in the environment can occur through several physical and biological processes.

Photodegradation in Atmospheric and Aquatic Environments

Direct photodegradation of this compound is not anticipated to be a significant environmental fate process as the compound does not absorb UV light. bionity.comchembk.comoecd.org However, in the atmosphere, it is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. industrialchemicals.gov.au The estimated half-life for this atmospheric reaction is approximately 5.8 hours. echemi.com In aquatic environments, while direct photolysis is unlikely, indirect photodegradation processes may occur. For instance, in humic waters, reaction with peroxy radicals could lead to degradation with a half-life in the order of hours. epa.gov One estimation for the half-life of this compound in water via direct photodegradation is 2.16 years, though this is considered a slow process. oecd.org

Biodegradation Studies (e.g., Activated Sludge)

This compound is not considered to be readily biodegradable. bionity.com Studies using activated sludge have shown limited degradation. According to OECD Guideline 301C, a study observed only 3-5% degradation based on Biochemical Oxygen Demand (BOD) and 0-4% based on Gas Chromatography (GC) analysis over a 28-day period. oecd.org Another screening test with an adapted activated sludge seed showed that the related compound 2,6-dimethylphenol (B121312) had a 94.3% reduction in chemical oxygen demand after 5 days, suggesting that adaptation of microbial populations can influence degradation rates of similar phenols. echemi.com However, for this compound itself, the general consensus points towards low biodegradability under standard test conditions.

Stability in Aqueous Solutions (pH dependence)

This compound is stable in aqueous solutions across a range of pH levels. bionity.com Specifically, it has been shown to be stable at pH 4, 7, and 9, indicating that hydrolysis is not a significant degradation pathway for this compound in the environment. oecd.org

Environmental Distribution and Persistence

Air, Soil, and Sediment Partitioning

The environmental distribution of this compound is largely dictated by its physical and chemical properties. Due to its low vapor pressure, it is unlikely to be significantly present in the air. oecd.org If released into the air or soil, it is predicted to predominantly partition to the soil. oecd.org If released into water, it is expected to partition to both soil and sediment. oecd.org A fugacity model predicts the following distribution based on the release compartment:

| Release Compartment | % in Air | % in Water | % in Soil | % in Sediment |

| 100% to Air | 2.25% | 1.07% | 95.95% | 0.73% |

| 100% to Water | 0.72% | 40.70% | 30.70% | 27.88% |

| 100% to Soil | 0.01% | 0.19% | 99.67% | 0.13% |

| Data from a generic level III fugacity model. oecd.org |

Persistence Characterization (e.g., Half-life estimations)

Based on its low biodegradability, this compound is considered to be a persistent substance in the environment. fishersci.se While a specific environmental half-life is not definitively established, its resistance to biodegradation suggests it can remain in soil and sediment for extended periods. For the related compound 2,4,6-tri-tert-butylphenol, which is also not readily biodegradable, the estimated half-life in soil is greater than 6 months, and in sediment, it is greater than 2 years. industrialchemicals.gov.au Given the structural similarities and resistance to degradation, a similar level of persistence can be inferred for this compound.

Bioaccumulation Potential in Aquatic Organisms

The bioaccumulation potential of a chemical substance in an organism is a critical factor in assessing its environmental risk. For this compound, direct and comprehensive studies on its bioaccumulation in various aquatic species are not extensively documented in publicly available literature. fishersci.comlgcstandards.com Safety data sheets for the compound often state that there is "No information available" regarding its bioaccumulation properties. fishersci.comlgcstandards.com However, some assessments classify the substance as not being persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). fishersci.se

To infer its likely behavior, data from structurally related alkylphenols can be examined. Alkylphenols as a group exhibit a wide range of Bioconcentration Factors (BCFs), with values reported from 37 to over 23,000. service.gov.uk However, the majority of these compounds show a low to moderate potential for bioaccumulation, with BCF values generally below 1,000. service.gov.uk For instance, the related compound 2,4-dimethylphenol (B51704) has a reported BCF of 150 in bluegill sunfish, which suggests a moderate potential for bioconcentration in aquatic organisms. epa.gov Given the lipophilic nature of this compound, it is expected to partition into the fatty tissues of aquatic organisms, but its potential for significant biomagnification through the food chain remains an area requiring further specific investigation.

Table 1: Bioaccumulation Data for Related Alkylphenols

| Compound | Test Organism | Bioconcentration Factor (BCF) | Bioaccumulation Potential | Source |

|---|---|---|---|---|

| 2,4-Dimethylphenol | Bluegill sunfish (Lepomis macrochirus) | 150 | Moderate | epa.gov |

| 4-sec-Butylphenol | Not Specified | 37 | Low | service.gov.uk |

Analytical Detection and Monitoring in Environmental Matrices

The detection and quantification of this compound in environmental samples such as water, soil, and biological tissues are essential for monitoring its distribution and assessing potential exposure. Due to its presence at trace levels and the complexity of environmental matrices, highly sensitive and selective analytical methods are required.

Gas chromatography (GC) is the most prevalent technique for the analysis of this compound and other substituted phenols. settek.comepa.gov Methods often employ high-resolution fused-silica capillary columns, which offer superior separation efficiency, better selectivity, and increased sensitivity compared to older packed column technologies. settek.comepa.gov

For detection, a Flame Ionization Detector (FID) can be used for underivatized phenols. epa.gov However, for enhanced sensitivity and selectivity, especially in complex matrices, GC is commonly coupled with a Mass Spectrometer (GC-MS). nih.gov GC-MS allows for the definitive identification of the compound based on its mass spectrum and retention time. nih.gov The use of selected ion monitoring (SIM) mode in GC-MS can further increase sensitivity for trace-level detection. nih.gov

In addition to GC, High-Performance Liquid Chromatography (HPLC) can also be utilized for the analysis of phenolic compounds. Sample preparation is a critical step and may involve techniques like solid-phase extraction (SPE) or solid-phase microextraction (SPME) to isolate and pre-concentrate the analyte from the sample matrix before chromatographic analysis. mdpi.com

Table 2: Chromatographic Methods for Phenolic Compound Analysis

| Method | Detector | Application | Key Features | Source |

|---|---|---|---|---|

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Analysis of underivatized phenols. | Standard detection method, suitable for higher concentrations. | epa.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Trace analysis and confirmation of phenols in food and environmental samples. | High selectivity and sensitivity, definitive identification. | nih.govuib.no |

To overcome the relatively low volatility and potential for peak tailing of the polar hydroxyl group in phenols during GC analysis, derivatization is a frequently employed strategy. This chemical modification converts the analyte into a less polar, more volatile, and more easily detectable form, thereby enhancing analytical sensitivity and chromatographic performance. settek.com

Several derivatization reagents are used for the analysis of this compound and related compounds:

Pentafluorobenzyl Bromide (PFBBr): This reagent reacts with the phenolic hydroxyl group to form a pentafluorobenzyl ether. settek.comepa.gov These derivatives are highly responsive to an Electron Capture Detector (ECD), providing excellent sensitivity. Analysis by GC-MS in negative chemical ionization (NCI) mode also yields high selectivity and low detection limits. uib.no A similar reagent, pentafluorobenzoyl chloride, is also used. uib.no

Diazomethane (B1218177): This reagent methylates the phenol (B47542) to form a corresponding anisole (B1667542) derivative. settek.comepa.gov While effective, diazomethane is highly toxic and explosive, requiring specialized handling procedures. epa.gov

Halogenation: Introducing halogen atoms, such as through iodination, can create derivatives that are more amenable to sensitive detection by GC-MS. researchgate.net For example, phenols can be converted to iodo-derivatives, which can be readily analyzed. researchgate.net

The choice of derivatization technique depends on the target analytes, the sample matrix, and the available instrumentation. settek.com

Table 3: Derivatization Techniques for Phenol Analysis

| Derivatization Reagent | Resulting Derivative | Analytical Advantage | Source |

|---|---|---|---|

| Pentafluorobenzyl Bromide (PFBBr) / Pentafluorobenzoyl Chloride | Pentafluorobenzyl Ether / Ester | Enhances volatility; highly sensitive detection with GC-ECD or GC-MS (NCI). | settek.comepa.govuib.no |

| Diazomethane | Methylated Phenol (Anisole) | Increases volatility for GC analysis. | settek.comepa.gov |

Comparative Studies with Structural Analogues and Derivatives

Structure-Reactivity Relationship Analysis

The reactivity of 2-Butyl-4,6-dimethylphenol is intricately linked to the nature and position of its substituents on the phenol (B47542) ring. These groups exert both electronic and steric effects that modulate the compound's chemical behavior.

Influence of Substituent Position and Nature on Reactivity

The arrangement of alkyl groups on the phenolic ring plays a crucial role in determining the reactivity of this compound. The hydroxyl (-OH) group, being an electron-donating group, increases the electron density on the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. solubilityofthings.com The presence of alkyl groups, which are also electron-donating, further enhances this effect. solubilityofthings.com

The position of these substituents is critical. Ortho and para substituents generally lead to higher reactivity in electrophilic aromatic substitution reactions compared to meta substituents due to a combination of electronic and steric factors. solubilityofthings.com In the case of this compound, the butyl group is at the ortho position, and the methyl groups are at the other ortho and para positions relative to the hydroxyl group. This substitution pattern significantly influences its reactivity profile.

The nature of the substituent is equally important. Electron-donating groups, like the alkyl groups in this compound, increase the nucleophilicity of the phenolic ring. solubilityofthings.com Conversely, electron-withdrawing groups, such as nitro (-NO2) or carboxyl (-COOH) groups, would decrease the electron density, making the ring less reactive towards electrophiles. solubilityofthings.comresearchgate.net For instance, the presence of a carboxyl group can significantly alter the electronic density of the aromatic ring, affecting its reactivity. researchgate.net

Steric and Electronic Effects of Alkyl Groups

Alkyl groups, such as the butyl and methyl groups in this compound, influence reactivity through both steric and electronic effects.

Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect, pushing electron density towards the aromatic ring. libretexts.org This increases the ring's reactivity towards electrophiles. libretexts.org Some studies also propose a π-donor effect for alkyl groups when attached to sp2 hybridized carbons, further enhancing the electron density of the aromatic system. elsevier.es This increased electron density stabilizes the intermediate carbocation formed during electrophilic substitution, thereby accelerating the reaction. libretexts.org

Steric Effects: The size of the alkyl groups can sterically hinder the approach of reactants to the aromatic ring. The tert-butyl group, in particular, is bulky and can impede reactions at the adjacent ortho position. This steric hindrance can direct reactions to less crowded positions on the ring. libretexts.org For example, as the size of an alkyl group at a particular position increases, the likelihood of an electrophile attacking the adjacent ortho position decreases due to steric hindrance. libretexts.org This effect is also dependent on the size of the attacking electrophile. libretexts.org

Comparative Antioxidant Potencies and Mechanisms

The antioxidant activity of phenolic compounds is a key area of study. This section delves into the antioxidant capacity of this compound and compares it with other phenolic antioxidants.

Hydrophilic Oxygen Radical Absorbance Capacity (H-ORAC) Studies

The Hydrophilic Oxygen Radical Absorbance Capacity (H-ORAC) assay is a widely used method to measure the antioxidant capacity of compounds against peroxyl radicals. nih.govcabidigitallibrary.org This assay quantifies the ability of an antioxidant to protect a fluorescent probe from degradation by these radicals. nih.gov The antioxidant activity of phenolic compounds is closely linked to their chemical structure, including the number and position of hydroxyl and other substituent groups. frontiersin.org

Studies have shown that this compound exhibits significant H-ORAC values, indicating strong antioxidant potential. When comparing different phenolic compounds, the H-ORAC values can vary significantly. For instance, a database of H-ORAC values for various low-molecular-weight phenols has been established to clarify the structural characteristics that influence antioxidant capacity. nih.gov It has been observed that different functional groups lead to different trends in H-ORAC values. nih.govmdpi.com

| Compound | H-ORAC Value (μmol TE/μmol) |

|---|---|

| 2-tert-Butyl-4,6-dimethylphenol (B43266) | 0.525 |

| 2,4-Dimethylphenol (B51704) | 0.862 |

| 2,5-Dimethylphenol | 0.847 |

| 2,4-Di-tert-butylphenol (B135424) | 0.125 |

This table presents a comparison of the Hydrophilic Oxygen Radical Absorbance Capacity (H-ORAC) values for 2-tert-Butyl-4,6-dimethylphenol and some of its structural analogues. The values are expressed in micromole Trolox Equivalents per micromole of the compound. Data sourced from nih.gov.

Comparison with Di-tert-butylphenols and Other Phenolic Antioxidants

The antioxidant potency of this compound can be better understood by comparing it with other phenolic antioxidants, particularly those with different alkyl substitution patterns like di-tert-butylphenols.

The antioxidant activity of phenols is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The ease of this donation is influenced by the stability of the resulting phenoxyl radical. Bulky groups at the ortho positions, such as tert-butyl groups, can sterically hinder the phenolic hydroxyl group, but they also stabilize the phenoxyl radical, which can enhance antioxidant activity. researchgate.net